Piridocaine

概要

説明

準備方法

合成経路と反応条件: ピリドカインは、2-アミノ安息香酸と2-(2-ピペリジニル)エタノールのエステル化によって合成することができます . この反応は、通常、チオニルクロリドまたはジシクロヘキシルカルボジイミドなどの脱水剤を使用して、エステル結合の形成を促進します。

工業的生産方法: ピリドカインの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、高収率と高純度のために最適化されており、多くの場合、連続フローリアクターと高度な精製技術を採用して、一貫性と品質を確保しています .

化学反応の分析

反応の種類: ピリドカインは、次のような様々な化学反応を起こします。

酸化: ピリドカインは、酸化されて対応するN-オキシドを形成することができます。

還元: 還元反応は、ピリドカインをそのアミン誘導体に転換させることができます。

置換: 求核置換反応は、ピリドカイン分子に異なる官能基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過酸があります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アルキルハロゲン化物またはアシルクロリドなどの試薬が、塩基性または酸性条件下で使用されます。

生成される主な生成物:

酸化: N-オキシドの形成。

還元: アミン誘導体の形成。

4. 科学研究への応用

ピリドカインは、科学研究において幅広い用途を持っています。

化学: エステル化反応とアミド形成反応の研究におけるモデル化合物として使用されています。

生物学: 細胞イオンチャネルと神経伝達の効果について調査されています。

科学的研究の応用

Clinical Applications

Local Anesthesia:

Piridocaine is primarily used as a local anesthetic in various surgical procedures. It has been shown to provide effective anesthesia during vaginal deliveries and other short-duration surgeries. A study indicated that this compound was administered to 45 patients for anesthesia during vaginal delivery, demonstrating its utility in obstetric settings .

Comparison with Other Anesthetics:

In comparative studies, this compound has been evaluated against other local anesthetics like lidocaine and prilocaine. Research suggests that this compound may offer a longer duration of action compared to lidocaine, making it a suitable alternative for procedures requiring extended analgesia .

Pharmacokinetics

Absorption and Distribution:

this compound is absorbed rapidly when administered locally, with peak plasma concentrations typically reached within one hour. Its distribution is influenced by factors such as tissue perfusion and the presence of other medications.

Metabolism:

The metabolism of this compound occurs primarily in the liver, where it is converted into inactive metabolites that are subsequently excreted via urine. Understanding its pharmacokinetics is essential for optimizing dosing regimens in clinical practice.

Case Studies and Clinical Trials

Several clinical trials have investigated the efficacy and safety of this compound in various settings:

- Spinal Anesthesia Study: A randomized study compared the effects of this compound with lidocaine for spinal anesthesia. Results indicated that while both agents were effective, this compound had a longer duration of sensory block .

- Vaginal Delivery: In obstetric applications, this compound was found to be effective in providing anesthesia during vaginal deliveries, with minimal adverse effects reported among patients .

Future Research Directions

Ongoing research aims to explore the potential of this compound in combination therapies and its use in chronic pain management. Investigations into sustained-release formulations may enhance its effectiveness and patient compliance.

Data Summary Table

作用機序

ピリドカインは、神経細胞膜のナトリウムチャネルを遮断することで、その効果を発揮します。 この作用は、ナトリウムイオンの流入を防ぎ、その結果、活動電位の伝播が阻害され、局所麻酔が起こります . この遮断は可逆的であり、薬物が作用部位から拡散すると、正常な神経機能が回復します .

類似の化合物:

リドカイン: 作用機序は似ていますが、化学構造が異なる別の局所麻酔薬。

プリロカイン: 薬理学的な特性は似ていますが、代謝プロファイルとメトヘモグロビン血症を引き起こす可能性が異なります.

ピペロカイン: ピリドカインと構造的に類似していますが、薬物動態特性が異なります.

ピリドカインの独自性: ピリドカインは、最小限の運動麻痺で効果的な鎮痛を提供する能力が独特であり、産科への応用において特に有用です . その化学構造は、ナトリウムチャネルとの特定の相互作用を可能にし、効力と安全性のバランスを提供します .

類似化合物との比較

Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Piperocaine: Shares structural similarities with piridocaine but has different pharmacokinetic properties.

Uniqueness of this compound: this compound is unique in its ability to provide effective analgesia with minimal motor paralysis, making it particularly useful in obstetric applications . Its chemical structure allows for specific interactions with sodium channels, providing a balance between efficacy and safety .

生物活性

Piridocaine, also known as Lucaine hydrochloride, is a compound belonging to the class of pyridazine derivatives. It has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is characterized as a piperidyl propanol ester of orthoaminobenzoic acid. Its structural features allow for various substitutions that enhance its pharmacological properties. The compound has been studied for its potential in treating various medical conditions, including cardiovascular diseases, inflammatory disorders, and infections.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : this compound exhibits significant antibacterial properties against a range of pathogens, including Pseudomonas aeruginosa and Escherichia coli. Studies have shown that certain derivatives of this compound possess minimum inhibitory concentration (MIC) values as low as 0.21 μM against these bacteria .

- Anti-inflammatory Effects : Research indicates that this compound derivatives can inhibit the production of pro-inflammatory cytokines such as IL-1β. For instance, specific pyridazine derivatives have shown potent inhibitory activity against IL-1β production in human HL-60 cells stimulated with lipopolysaccharide .

- Antidiabetic Properties : Some studies suggest that this compound may have antidiabetic effects, potentially by modulating glucose metabolism and enhancing insulin sensitivity. This activity is particularly relevant given the rising prevalence of diabetes worldwide .

- Anticancer Potential : Preliminary investigations have indicated that this compound may possess anticancer properties, although detailed mechanisms and specific cancer types require further exploration .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Cytokine Modulation : By inhibiting pathways involved in cytokine production, such as the IL-1β signaling pathway, this compound can reduce inflammation and potentially alleviate symptoms associated with inflammatory diseases .

- Antibacterial Mechanisms : The antibacterial action is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic processes within the bacteria .

- Antidiabetic Mechanisms : The modulation of glucose transporters and enhancement of insulin signaling pathways are potential mechanisms through which this compound exerts its antidiabetic effects .

Case Studies

Several studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several this compound derivatives against common bacterial strains. The results demonstrated that certain derivatives significantly inhibited bacterial growth compared to standard antibiotics, indicating their potential as alternative antimicrobial agents .

- Anti-inflammatory Study : In vitro studies assessing the anti-inflammatory effects of Pyridazine derivatives showed marked reductions in IL-1β levels in treated cells compared to controls. This suggests a promising avenue for developing anti-inflammatory therapies based on this compound derivatives .

特性

CAS番号 |

87-21-8 |

|---|---|

分子式 |

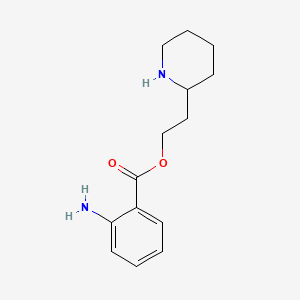

C14H20N2O2 |

分子量 |

248.32 g/mol |

IUPAC名 |

2-piperidin-2-ylethyl 2-aminobenzoate |

InChI |

InChI=1S/C14H20N2O2/c15-13-7-2-1-6-12(13)14(17)18-10-8-11-5-3-4-9-16-11/h1-2,6-7,11,16H,3-5,8-10,15H2 |

InChIキー |

BMIJYAZXNZEMLI-UHFFFAOYSA-N |

SMILES |

C1CCNC(C1)CCOC(=O)C2=CC=CC=C2N |

正規SMILES |

C1CCNC(C1)CCOC(=O)C2=CC=CC=C2N |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。